N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 16763-13-6
VCID: VC21066364
InChI: InChI=1S/C15H12Cl2N2OS/c1-20-11-4-5-13-14(7-11)21-15(19-13)18-8-9-2-3-10(16)6-12(9)17/h2-7H,8H2,1H3,(H,18,19)
SMILES: COC1=CC2=C(C=C1)N=C(S2)NCC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C15H12Cl2N2OS
Molecular Weight: 339.2 g/mol

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine

CAS No.: 16763-13-6

Cat. No.: VC21066364

Molecular Formula: C15H12Cl2N2OS

Molecular Weight: 339.2 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine - 16763-13-6

Specification

CAS No. 16763-13-6
Molecular Formula C15H12Cl2N2OS
Molecular Weight 339.2 g/mol
IUPAC Name N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C15H12Cl2N2OS/c1-20-11-4-5-13-14(7-11)21-15(19-13)18-8-9-2-3-10(16)6-12(9)17/h2-7H,8H2,1H3,(H,18,19)
Standard InChI Key BQFYLIIPXKXSSB-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)NCC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)NCC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Properties

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine is identified by the CAS number 16763-13-6. It exists as a member of the 2-aminobenzothiazole family, which contains the characteristic benzothiazole heterocyclic ring system with an amino substituent at the 2-position. This particular compound features additional structural elements that contribute to its unique chemical profile and potential biological activity .

Structural Characteristics

The compound incorporates several key structural components that define its chemical identity:

  • A benzothiazole core consisting of a benzene ring fused with a thiazole ring

  • A methoxy (-OCH₃) group at position 6 of the benzothiazole system

  • An amino group at position 2, functioning as the connection point for substitution

  • A 2,4-dichlorobenzyl group attached to the amino nitrogen

The structural arrangement of these components creates a molecule with distinct chemical properties and potential for various biological interactions.

Physical and Chemical Data

The following table presents the key physical and chemical properties of N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine:

PropertyValue
CAS Number16763-13-6
Molecular FormulaC₁₅H₁₂Cl₂N₂OS
Molecular Weight339.24 g/mol
SynonymsN-(2,4-DICHLOROBENZYL)-6-METHOXY-1,3-BENZOTHIAZOL-2-AMINE; N-(2,4-Dichlorobenzyl)-6-methoxybenzo[d]thiazol-2-amine; 2-Benzothiazolamine, N-[(2,4-dichlorophenyl)methyl]-6-methoxy-

The compound possesses structural features that suggest potential hydrogen bonding capabilities, moderate lipophilicity, and specific receptor interactions that may contribute to its biological profile .

Chemical Reactivity and Transformations

Understanding the chemical reactivity of N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine requires examination of the general reactive properties of 2-aminobenzothiazoles, which can then be contextualized for this specific compound.

Alkylation and Acylation Reactions

2-Aminobenzothiazoles contain both exo and endo nitrogen atoms that form an amidine-N=C-NH₂ motif, enabling diverse alkylation and acylation reactions. For N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine, the primary amino group has already undergone alkylation with the 2,4-dichlorobenzyl group, but further transformations remain possible .

Acylation of similar 6-substituted 2-aminobenzothiazoles with polysubstituted benzoic acids has been demonstrated to yield corresponding benzamides. These reactions proceed through nucleophilic attack by the amino nitrogen and may result in products with significant biological activities .

Cyclization Reactions

The amidine system within 2-aminobenzothiazoles can participate in various cyclization reactions to form more complex heterocyclic systems. While N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine has a substituted amino group, the nitrogen atom could still participate in certain cyclization processes under appropriate conditions .

Schiff Base Formation

The secondary amino group in N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine may potentially undergo Schiff base formation reactions with aldehydes. Similar reactions have been demonstrated with 2-amino-6-nitrobenzothiazole, which undergoes microwave-assisted reactions with 3,5-diiodosalicylic aldehyde to form corresponding Schiff bases in good yields .

Biological Activity and Applications

While specific biological data for N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine is limited in the provided sources, the broader class of 2-aminobenzothiazoles demonstrates significant biological potential that may inform our understanding of this particular compound.

Anticancer Properties

Benzothiazole derivatives have demonstrated antiproliferative effects against various cancer cell lines. In particular, a study on PANC-1 pancreatic cancer cells showed that certain benzothiazole compounds reduced cell viability and induced apoptosis. These compounds also affected oxidative stress markers, reducing the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), as well as total antioxidant capacity (TAC) .

Anti-inflammatory Activity

Some 2-aminobenzothiazole derivatives with N-functionalized groups have demonstrated high anti-inflammatory activity. These compounds are typically synthesized through protection of the 2-amino group, followed by reduction of a nitro group to an amino group and subsequent functionalization. The presence of the 2,4-dichlorobenzyl group in our target compound may influence its potential anti-inflammatory properties .

Structure-Activity Relationships

Benzothiazole Core

The benzothiazole heterocyclic system serves as a privileged structure in medicinal chemistry, contributing to various biological activities. This scaffold is known to interact with diverse biological targets and provides a rigid framework that positions other functional groups in specific orientations for optimal interactions .

Methoxy Substituent

The methoxy group at position 6 of the benzothiazole ring likely influences:

  • Lipophilicity and membrane permeability

  • Electronic properties of the aromatic system

  • Potential hydrogen bond accepting capabilities

  • Specific interactions with binding pockets in biological targets

Electron-donating groups like methoxy tend to increase the nucleophilicity of the benzothiazole system, potentially enhancing certain reactions and biological interactions .

2,4-Dichlorobenzyl Group

The 2,4-dichlorobenzyl substituent attached to the 2-amino position introduces several important features:

  • Increased lipophilicity, potentially enhancing membrane permeability

  • Steric bulk that may influence receptor binding

  • Electron-withdrawing effects from the chlorine atoms

  • Potential for halogen bonding interactions with biological targets

The positioning of the chlorine atoms at positions 2 and 4 of the benzyl group creates a specific electronic and steric environment that could be crucial for target selectivity .

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